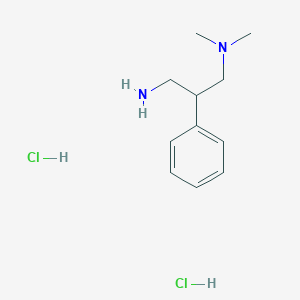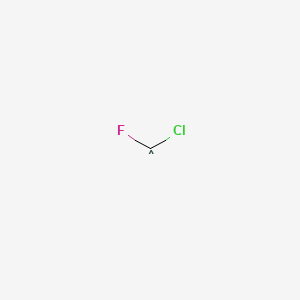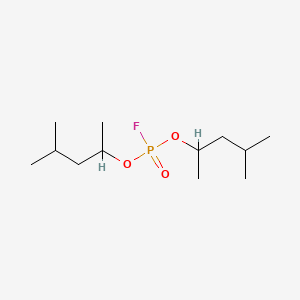
Di(1,3-dimethyl-n-butyl) fluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(1,3-dimethyl-n-butyl) fluorophosphate is an organophosphorus compound that contains a fluorophosphate group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. It is characterized by its unique molecular structure, which includes a fluorophosphate group attached to a 1,3-dimethyl-n-butyl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di(1,3-dimethyl-n-butyl) fluorophosphate typically involves the reaction of 1,3-dimethyl-n-butyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate chlorophosphate, which is then treated with a fluoride source, such as potassium fluoride (KF), to yield the desired fluorophosphate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Di(1,3-dimethyl-n-butyl) fluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the fluorophosphate group to other functional groups.
Substitution: The fluorophosphate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the fluorophosphate group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Di(1,3-dimethyl-n-butyl) fluorophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Di(1,3-dimethyl-n-butyl) fluorophosphate involves its interaction with molecular targets such as enzymes and proteins. The fluorophosphate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Diisopropyl fluorophosphate: Another organophosphorus compound with similar properties and applications.
Monofluorophosphate: Contains a single fluorophosphate group and is used in different contexts, such as toothpaste formulations.
Difluorophosphate: Contains two fluorophosphate groups and has distinct chemical and biological properties.
Uniqueness
Di(1,3-dimethyl-n-butyl) fluorophosphate is unique due to its specific molecular structure, which imparts distinct reactivity and interaction profiles compared to other fluorophosphate compounds
特性
CAS番号 |
311-60-4 |
|---|---|
分子式 |
C12H26FO3P |
分子量 |
268.30 g/mol |
IUPAC名 |
2-[fluoro(4-methylpentan-2-yloxy)phosphoryl]oxy-4-methylpentane |
InChI |
InChI=1S/C12H26FO3P/c1-9(2)7-11(5)15-17(13,14)16-12(6)8-10(3)4/h9-12H,7-8H2,1-6H3 |
InChIキー |
ZDDNQLMBLHCXLJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)OP(=O)(OC(C)CC(C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


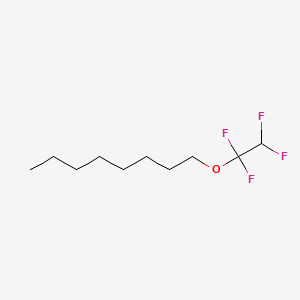
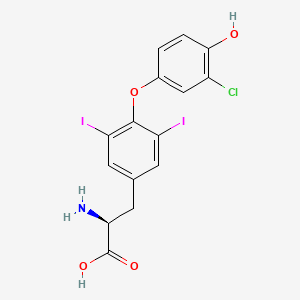
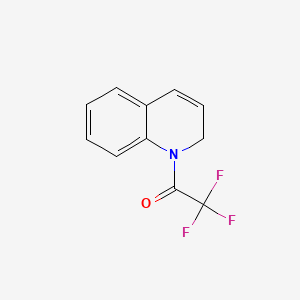
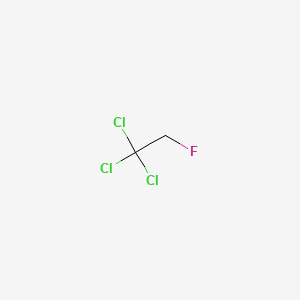
![(1S,5S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13423436.png)
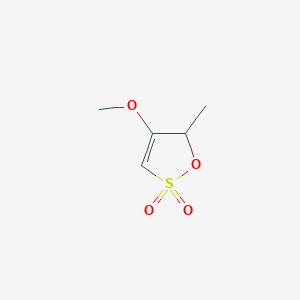
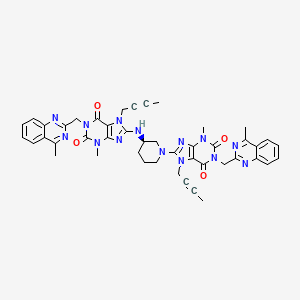

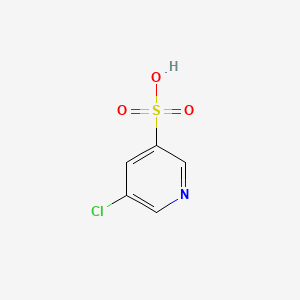

![N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide](/img/structure/B13423478.png)
